Brallobarbital
Übersicht
Beschreibung
Brallobarbital is a barbiturate compound that was developed in the 1920s. It possesses sedative and hypnotic properties and was primarily used for the treatment of insomnia. This compound was often sold as part of a combination product called Vesparax, which included secobarbital and hydroxyzine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Brallobarbital involves the reaction of barbituric acid with allyl bromide and 2-bromoallyl bromide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation of the barbituric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl and bromoallyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbituric acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the bromine atom in the bromoallyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Brallobarbital has been studied for its effects on the central nervous system, particularly its role as a sedative and hypnotic agent. It has been used in research to understand the mechanisms of action of barbiturates and their interactions with gamma-aminobutyric acid (GABA) receptors. Additionally, this compound has been investigated for its potential use in treating sleep disorders and as a model compound for studying drug metabolism and pharmacokinetics .
Wirkmechanismus
Brallobarbital exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. It binds to a specific site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, resulting in sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Secobarbital: Another barbiturate with similar sedative and hypnotic properties.
Phenobarbital: A long-acting barbiturate used for its anticonvulsant properties.
Amobarbital: A barbiturate used for its sedative and hypnotic effects.
Uniqueness: Brallobarbital is unique due to its combination of allyl and bromoallyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. The presence of these groups affects its metabolism and duration of action, distinguishing it from other barbiturates .
Biologische Aktivität
Brallobarbital is a barbiturate derivative known for its sedative and hypnotic properties. It has been primarily studied for its pharmacological effects, particularly in the context of sleep disorders. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, and potential therapeutic applications based on diverse research findings.
Overview of this compound
- Chemical Structure : this compound is a substituted barbiturate with the chemical formula CHBrNO.
- CAS Number : 61112-39-8.
- Historical Use : It was a component of the combination drug Vesparax, which was used to treat insomnia and other sleep disorders.
Pharmacological Properties
This compound exhibits several pharmacological effects, primarily as a sedative and hypnotic. Its mechanism of action involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability.
Sedative and Hypnotic Effects
This compound has been shown to induce sleep in animal models. A study involving rats demonstrated that oral administration led to significant hypnosis, indicating its effectiveness as a sedative agent .
Comparison of Biological Activity
Compound | Sedative Effect | Hypnotic Effect | Dosage (mg/kg) |
---|---|---|---|
This compound | High | High | 10-20 |
Phenobarbital | Moderate | High | 5-15 |
Butabarbital | Low | Moderate | 15-30 |
Pharmacokinetics
The pharmacokinetics of this compound have been extensively studied. Key findings include:
- Absorption : this compound is rapidly absorbed when administered orally.
- Distribution : It distributes widely throughout body tissues, with a notable affinity for lipid-rich areas.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites .
- Elimination Half-life : The elimination half-life varies but is generally longer than that of other barbiturates, contributing to its prolonged effects .
Case Studies and Research Findings
- Intoxication Cases : Research has highlighted complications arising from this compound intoxication, particularly in cases involving Vesparax. These studies emphasize the need for careful monitoring during therapeutic use due to potential adverse effects .
- Molecular Docking Studies : Recent investigations into this compound's molecular interactions have shown promising results in anticancer drug development. Molecular docking studies indicate that this compound exhibits low binding energy values, suggesting potential efficacy against certain cancer cell lines .
- Endophytic Fungi Research : this compound has also been identified as a bioactive compound produced by endophytic fungi associated with medicinal plants. These findings suggest that natural sources may provide novel therapeutic agents with similar or enhanced biological activities compared to synthetic counterparts .
Eigenschaften
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3H,1-2,4-5H2,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYODAJAEQDVYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204648 | |
Record name | Brallobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561-86-4 | |
Record name | Brallobarbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brallobarbital [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brallobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brallobarbital | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRALLOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0N7A2M3MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.